Product packaging for Ethyl 3-(4-methoxyphenyl)-2-butenoate(Cat. No.:CAS No. 7706-82-3)

Ethyl 3-(4-methoxyphenyl)-2-butenoate

Cat. No.: B1609352
CAS No.: 7706-82-3
M. Wt: 220.26 g/mol
InChI Key: CFNFDUJWLXMVHH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methoxyphenyl)-2-butenoate ( 7706-82-3) is a high-purity chemical building block of significant interest in organic synthesis research. This compound, with a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol, is characterized by its but-2-enoate ester structure substituted with a 4-methoxyphenyl group . Researchers value this compound for its utility in constructing more complex molecular architectures. The related (E)-stereoisomer has been successfully synthesized and characterized, with analytical data including a boiling point of 159°C at 12 mmHg, and comprehensive spectral profiles (UV, IR, NMR, MS) confirming its structure . Its primary research application lies in serving as a key intermediate or precursor in the development of novel compounds, leveraging its reactive ester and alkene functionalities for further chemical transformations. As with all compounds of this nature, it is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the product is typically shipped under cold-chain conditions to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B1609352 Ethyl 3-(4-methoxyphenyl)-2-butenoate CAS No. 7706-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7706-82-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl (E)-3-(4-methoxyphenyl)but-2-enoate

InChI

InChI=1S/C13H16O3/c1-4-16-13(14)9-10(2)11-5-7-12(15-3)8-6-11/h5-9H,4H2,1-3H3/b10-9+

InChI Key

CFNFDUJWLXMVHH-MDZDMXLPSA-N

SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)OC

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)OC

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)OC

Other CAS No.

7706-82-3

Origin of Product

United States

Significance of α,β Unsaturated Esters in Synthetic Organic Chemistry

The α,β-unsaturated ester is a pivotal functional group in organic chemistry, prized for its versatile reactivity. nih.gov This structural motif consists of an ester group conjugated with a carbon-carbon double bond, creating a delocalized π-electron system that dictates its chemical behavior. prepchem.com This conjugation renders the molecule susceptible to both nucleophilic and electrophilic attacks at multiple sites, making it a versatile building block for the synthesis of more complex molecules. prepchem.com

The reactivity of α,β-unsaturated esters is central to several cornerstone reactions in organic synthesis. Their electrophilic nature at the β-carbon allows them to readily participate in conjugate addition reactions, most notably the Michael reaction. prepchem.com They are also key substrates in cycloaddition reactions and can undergo various reduction and oxidation reactions. This wide-ranging reactivity makes them indispensable intermediates in the total synthesis of natural products and pharmaceuticals. nih.gov Furthermore, α,β-unsaturated carbonyl motifs are widely distributed in biologically active molecules, and their stereochemistry often plays a crucial role in their biological function. nih.gov

Key Reactions Involving α,β-Unsaturated Esters
Reaction TypeRole of the α,β-Unsaturated EsterSignificance in Synthesis
Michael AdditionElectrophile (Michael Acceptor)Forms new carbon-carbon bonds at the β-position.
Claisen CondensationKey structural feature for nucleophilic addition-eliminationCreates new carbon-carbon bonds, essential for building molecular complexity. prepchem.com
Diels-Alder ReactionDienophileConstructs six-membered rings (cyclohexene derivatives).
Enantioselective HydrogenationSubstrateGenerates chiral centers with high stereoselectivity. nih.gov

Contextualization of the 4 Methoxyphenyl Moiety in Chemical Synthesis

The 4-methoxyphenyl (B3050149) group, also known as the p-anisyl group, is a frequently encountered substituent in organic synthesis and medicinal chemistry. Its prevalence stems from its distinct electronic properties and its presence in numerous natural products and pharmacologically active compounds. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can influence the reactivity of the aromatic ring and other parts of the molecule.

In the realm of synthetic strategy, the 4-methoxyphenyl group serves multiple roles. It is a key component of several widely used protecting groups for alcohols. For instance, the dimethoxytrityl (DMT) and methoxytrityl (MMT) groups, both of which feature the 4-methoxyphenyl moiety, are extensively used in automated peptide and oligonucleotide synthesis due to their stability and ease of cleavage under mild acidic conditions.

Examples of Bioactive Compounds Featuring the 4-Methoxyphenyl Moiety
Compound Class/NameObserved Biological Activity
N-alkyl-N-(4-methoxyphenyl)pyridin-2-aminesTubulin polymerization inhibitors with anti-proliferative activity. researchgate.net
1-(4-Methoxyphenyl)piperazineReported euphoric and stimulant properties. organic-chemistry.org
4-Allyl-2-methoxyphenyl DerivativesCytotoxicity against human breast cancer cells. nih.gov
N-(4-Methoxyphenyl)pentanamideAnthelmintic properties with lower cytotoxicity than parent compounds. acs.org
VenlafaxineAntidepressant (serotonin–norepinephrine reuptake inhibitor). researchgate.net

Advanced Spectroscopic Elucidation and Structural Analysis of Ethyl 3 4 Methoxyphenyl 2 Butenoate and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. blogspot.com By analyzing one-dimensional and two-dimensional NMR spectra, a complete structural assignment of Ethyl 3-(4-methoxyphenyl)-2-butenoate can be achieved.

One-dimensional NMR spectra provide the primary data for structural determination. The ¹H NMR spectrum indicates the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. blogspot.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the butenoate moiety, and the 4-methoxyphenyl (B3050149) group.

Ethyl Group: A quartet for the methylene (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

Butenoate Moiety: A singlet for the methyl group at the C3 position and a singlet for the vinylic proton at the C2 position. Depending on the isomer, slight coupling between these might be observed.

4-Methoxyphenyl Group: The aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). A sharp singlet corresponds to the methoxy (B1213986) (-OCH₃) protons.

The ¹³C NMR spectrum, in conjunction with DEPT, confirms the carbon skeleton. For a related derivative, Ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate, detailed spectral data has been reported, which serves as a valuable reference. mdpi.org Based on this and other similar structures, the expected chemical shifts for the 4-methoxy isomer can be predicted. mdpi.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

GroupAtomPredicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)DEPT
Ethyl-OC H₂CH₃~4.2Quartet (q)~60CH₂
-OCH₂C H₃~1.3Triplet (t)~14CH₃
ButenoateC=C H~6.0Singlet (s)~117CH
=C-C H₃~2.5Singlet (s)~20CH₃
C =O--~166C
-C =CH--~158C
4-MethoxyphenylAr-C H (ortho to OMe)~6.9Doublet (d)~114CH
Ar-C H (meta to OMe)~7.4Doublet (d)~130CH
Ar-C -OMe--~160C
Ar-C -C=--~128C
Methoxy-OC H₃~3.8Singlet (s)~55CH₃

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assembling the molecular structure by revealing scalar couplings and spatial proximities. blogspot.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, the primary COSY correlation would be observed between the methylene and methyl protons of the ethyl group. allfordrugs.comchegg.com A weak correlation might also exist between the vinylic proton and the C3-methyl protons, confirming their positions on the butenoate backbone. mdpi.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton to the carbon atom it is directly attached to. It allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton signal from the ¹H NMR spectrum. allfordrugs.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the individual spin systems. Key HMBC correlations would include:

The vinylic proton (H2) to the carbonyl carbon (C1), the C3-methyl carbon, and the aromatic carbons.

The methoxy protons to the C4' carbon of the aromatic ring.

The ethyl methylene protons to the carbonyl carbon (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. libretexts.org For the two possible isomers (E and Z) of this compound, NOESY can provide a definitive answer. A correlation between the C2-vinylic proton and the protons on the aromatic ring would suggest the E-isomer, whereas a correlation to the C3-methyl group would indicate the Z-isomer.

The Nuclear Overhauser Effect (n.O.e.) difference experiment is a specific 1D technique that provides clear evidence of through-space proximity, confirming stereochemistry. In this experiment, a specific proton resonance is saturated, and the resulting signal enhancements of nearby protons are observed.

For the related compound, Ethyl (Z)-3-(2-methoxyphenyl)-2-butenoate, this technique was used to confirm its stereochemistry. mdpi.org

Irradiation of the methyl protons at δ 2.14 ppm resulted in a 4% signal enhancement for the vinylic proton at δ 5.95 ppm. mdpi.org

Conversely, irradiation of the vinylic proton at δ 5.95 ppm produced a 6% enhancement for the methyl protons at δ 2.14 ppm. mdpi.org

This reciprocal enhancement provides unequivocal proof that the methyl group and the vinylic proton are on the same side of the double bond, confirming the Z-stereochemistry for this derivative. mdpi.org A similar experiment on this compound would be used to establish its specific isomeric form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting pattern of charged fragments is characteristic of the molecule's structure. For esters, common fragmentation pathways include cleavage alpha to the carbonyl group and rearrangements. libretexts.org

For this compound (C₁₃H₁₆O₃, Molecular Weight: 220.26 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak (M⁺) at m/z 220. The fragmentation pattern can be predicted based on data from its 2-methoxy isomer and other related structures. mdpi.orgresearchgate.net

Table 2: Predicted EI-MS Fragmentation for this compound

m/zProposed FragmentFormulaNotes
220[M]⁺[C₁₃H₁₆O₃]⁺Molecular Ion
191[M - C₂H₅]⁺[C₁₁H₁₁O₃]⁺Loss of ethyl radical
175[M - OC₂H₅]⁺[C₁₁H₁₁O₂]⁺Loss of ethoxy radical
161[M - COOC₂H₅]⁺[C₁₀H₁₁O]⁺Loss of carboethoxy radical, forming a stable cation
147[M - OC₂H₅ - CO]⁺[C₁₀H₁₁O]⁺Loss of CO from the m/z 175 fragment
135[C₉H₁₁O]⁺[C₉H₁₁O]⁺Methoxyphenyl cation with side chain
107[CH₃OC₆H₄]⁺[C₇H₇O]⁺Methoxyphenyl radical cation researchgate.net

A key fragmentation involves the loss of the ethoxy radical (•OC₂H₅) to give a strong peak at m/z 175. Another significant pathway is the formation of the stable 4-methoxy-α-methylstyryl cation at m/z 161. Further fragmentation of the methoxyphenyl-containing ions is also expected. mdpi.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition from its measured mass, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C₁₃H₁₆O₃. The theoretical exact mass for the [M]⁺ ion would be calculated and compared to the experimental value obtained from HRMS. For instance, the related compound Ethyl 3-(4-methoxyphenyl)prop-2-enoate (C₁₂H₁₄O₃) has a calculated exact mass of 206.094294304 Da. nih.gov An HRMS measurement confirming this value would unambiguously verify its molecular formula. This technique is the gold standard for confirming the elemental composition of a newly synthesized or isolated compound.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Spectroscopic techniques are indispensable in the elucidation of molecular structure. For this compound, vibrational and electronic spectroscopy provide critical insights into its functional groups and the extent of electronic conjugation, which are fundamental to understanding its chemical properties and potential applications.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, also known as ethyl trans-p-methoxycinnamate, reveals characteristic absorption bands that confirm its structural features. researchgate.net

A prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which is observed around 1701 cm⁻¹. researchgate.net This band is indicative of the α,β-unsaturated nature of the ester, where conjugation with the carbon-carbon double bond slightly lowers the stretching frequency compared to a saturated ester.

The spectrum also displays characteristic absorptions for the C=C double bond of the butenoate backbone and the aromatic ring. The stretching vibration of the olefinic C=C bond typically appears in the region of 1640-1600 cm⁻¹. The aromatic C=C stretching vibrations of the p-methoxyphenyl group give rise to several bands in the 1600-1450 cm⁻¹ region.

Furthermore, the presence of the methoxy group (-OCH₃) is confirmed by C-O stretching vibrations. The asymmetric C-O-C stretching is typically observed around 1250 cm⁻¹, while the symmetric stretching appears near 1040 cm⁻¹. The spectrum is further characterized by C-H stretching vibrations above 3000 cm⁻¹ for the aromatic and vinylic protons, and below 3000 cm⁻¹ for the aliphatic protons of the ethyl and methyl groups.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Carbonyl (Ester)C=O Stretch~1701 researchgate.net
OlefinicC=C Stretch1640-1600
AromaticC=C Stretch1600-1450
MethoxyAsymmetric C-O-C Stretch~1250
MethoxySymmetric C-O-C Stretch~1040
Aromatic/VinylicC-H Stretch>3000
AliphaticC-H Stretch<3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. In this compound, the chromophore consists of the p-methoxyphenyl group conjugated with the α,β-unsaturated ester moiety.

This extended π-system gives rise to strong absorption in the UV region. Studies have reported the maximum absorption wavelength (λmax) for ethyl trans-4-methoxycinnamate in ethanol (B145695) to be approximately 310 nm. umich.edu Another study on Ethyl p-methoxycinnamate (EPMS) calculated a λmax of 292.41 nm. neliti.com This intense absorption is attributed to a π → π* electronic transition within the conjugated system. The position of the λmax is sensitive to the extent of conjugation and the presence of auxochromes, such as the methoxy group, which acts as an electron-donating group and can cause a bathochromic (red) shift compared to the unsubstituted ethyl cinnamate (B1238496).

The molar absorptivity (ε) for this transition is typically high, in the order of 10⁴ M⁻¹cm⁻¹, which is characteristic of a highly probable π → π* transition. umich.edu The UV-Vis spectrum is a key indicator of the electronic structure of the molecule and is fundamental for applications such as its use as a UV filter.

Table 2: UV-Vis Absorption Data for this compound and Related Compounds

Compound Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Transition Reference
Ethyl trans-4-methoxycinnamateEthanol3102.47 x 10⁴π → π umich.edu
Ethyl p-methoxycinnamate (EPMS)-292.41-π → π neliti.com
trans-4-Methoxycinnamic acidEthanol2882.03 x 10⁴π → π* umich.edu

X-ray Diffraction Studies for Solid-State Structural Determination and Conformation

While a specific X-ray crystal structure for this compound could not be found in the searched literature, analysis of closely related compounds provides significant insight into its likely solid-state conformation and packing.

A study on Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate reveals a nearly planar conformation of the molecule. researchgate.net In this related structure, the phenyl ring and the acrylate (B77674) moiety are almost coplanar, which maximizes the π-orbital overlap and conjugation. The conformation across the C=C double bond is trans (E), which is the more stable configuration. It is highly probable that this compound adopts a similar planar, trans-conformation in the solid state to maximize electronic delocalization and minimize steric hindrance.

Further insights can be drawn from the crystal structure of another related compound, (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate. researchgate.net The crystallographic data for this molecule also shows a generally planar arrangement of the 4-methoxyphenyl group with the propenoate backbone. The crystal packing in such molecules is often stabilized by a network of intermolecular interactions, including hydrogen bonds (if applicable) and van der Waals forces. In the case of this compound, C-H···O interactions involving the ester carbonyl oxygen and aromatic C-H···π interactions are likely to play a significant role in the crystal lattice.

Computational Chemistry and Theoretical Modeling of Ethyl 3 4 Methoxyphenyl 2 Butenoate Systems

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for the study of organic molecules like Ethyl 3-(4-methoxyphenyl)-2-butenoate. DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for a detailed analysis of the molecule's structure, stability, and potential reaction pathways.

Optimization of Molecular Geometries and Conformational Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process identifies the most stable three-dimensional arrangement of atoms in the molecule. For a molecule with flexible components like the ethyl ester and the methoxy (B1213986) group, a comprehensive conformational analysis is crucial. This involves exploring the potential energy surface by rotating the rotatable bonds to locate all possible conformers and identify the global minimum energy structure.

In a typical conformational analysis of similar methoxyphenyl derivatives, statistical analysis of crystal structure data and computational methods are employed to understand the preferred orientation of the methoxy group. bohrium.com The twist angle of the methoxy group relative to the phenyl ring is a key parameter, with coplanar and perpendicular conformations being the most common. bohrium.com For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to determine the relative energies of different conformers. nih.govresearchgate.net The conformational search would likely reveal several stable structures, with their relative energies indicating their population at a given temperature.

Table 1: Representative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level)

ParameterBond/AngleCalculated Value
Bond LengthC=C1.35 Å
C=O1.22 Å
C-O (ester)1.35 Å
O-CH21.45 Å
C(phenyl)-O(methoxy)1.36 Å
Bond AngleC=C-C(phenyl)125°
C-C=O123°
C-O-CH2116°
Dihedral AngleC(phenyl)-C=C-C(=O)~180° (trans)
C(phenyl)-O-CH3-H~0° or ~180°

Prediction of Spectroscopic Parameters to Aid Experimental Assignment

DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for the interpretation of experimental spectra. For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be performed.

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts. mdpi.comnih.govnih.gov By computing the ¹H and ¹³C NMR spectra for the optimized geometry of the molecule, a direct comparison with experimental data can be made, aiding in the definitive assignment of ambiguous signals. mdpi.comd-nb.info Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in the experimental IR spectrum.

Table 2: Representative Calculated vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataFunctional Group/AtomCalculated ValueExperimental Value (Typical)
¹³C NMR Chemical Shift (ppm)C=O (ester)~167 ppm~166 ppm
Cα (of C=C)~118 ppm~117 ppm
Cβ (of C=C)~145 ppm~144 ppm
O-CH3 (methoxy)~56 ppm~55 ppm
¹H NMR Chemical Shift (ppm)=CH (vinylic)~6.4 ppm~6.3 ppm
O-CH3 (methoxy)~3.8 ppm~3.8 ppm
IR Frequency (cm⁻¹)C=O stretch~1715 cm⁻¹~1710 cm⁻¹
C=C stretch~1630 cm⁻¹~1625 cm⁻¹
C-O-C stretch (ether)~1250 cm⁻¹~1255 cm⁻¹

Exploration of Reaction Mechanisms and Transition States

DFT is also a powerful tool for investigating the mechanisms of chemical reactions. The synthesis of this compound can be achieved through a Knoevenagel condensation reaction between 4-methoxybenzaldehyde (B44291) and ethyl acetoacetate, followed by decarboxylation. wikipedia.orgsigmaaldrich.com Alternatively, an esterification reaction of 3-(4-methoxyphenyl)-2-butenoic acid can be employed. rug.nlresearchgate.netmanchester.ac.uk

Computational studies can elucidate the reaction pathway by identifying the transition state structures and calculating the activation energies for each step. mdpi.comresearchgate.net For instance, in the Knoevenagel condensation, DFT calculations can model the initial nucleophilic attack, the dehydration step, and the subsequent decarboxylation, providing a detailed energy profile of the reaction. wikipedia.orgorganic-chemistry.orgyoutube.com This information is crucial for understanding the reaction kinetics and optimizing reaction conditions.

Quantum Chemical Calculations for Electronic Properties

The electronic properties of a molecule, such as the distribution of electrons and the energies of molecular orbitals, are fundamental to its reactivity. Quantum chemical calculations provide a quantitative description of these properties.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. libretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. aimspress.com A smaller gap generally suggests higher reactivity.

Table 3: Representative Frontier Molecular Orbital Energies for this compound

ParameterCalculated Value (eV)
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV

Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.govrsc.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the MEP surface of this compound, the most negative potential is expected to be located around the oxygen atoms of the carbonyl and methoxy groups, indicating these as likely sites for interaction with electrophiles. Conversely, the regions of positive potential would be found around the hydrogen atoms, particularly the vinylic proton and the protons on the carbon adjacent to the ester group. nih.gov

Studies on Bonding Characteristics and Charge Distributions

In a related cyano-substituted analogue, the conformation across the C=C double bond is observed to be syn-periplanar. researchgate.net This planarity suggests a degree of electronic delocalization across the propenoate system. The crystal structure of this analogue reveals the formation of inversion dimers through C-H···O interactions, which indicates the significance of these weaker interactions in the solid-state packing. researchgate.net Furthermore, weak C-H···π and π···π stacking interactions are also observed, highlighting the role of the aromatic ring in intermolecular associations. researchgate.net

For this compound, it can be inferred that the methoxy group (-OCH₃) on the phenyl ring and the ethyl ester group (-COOCH₂CH₃) significantly influence the electronic distribution. The methoxy group is an electron-donating group, which would increase the electron density on the phenyl ring, particularly at the ortho and para positions. The ester group, being an electron-withdrawing group, would pull electron density from the butenoate backbone.

NBO analysis on similar molecular frameworks would likely reveal the nature of the key chemical bonds. q-chem.comwisc.edu This analysis partitions the electronic density into localized orbitals, providing a clear picture of lone pairs and bonds. q-chem.com For instance, the C=O bond would exhibit strong polarization towards the oxygen atom, resulting in a significant negative charge on the oxygen and a positive charge on the carbonyl carbon. The delocalization of π-electrons from the phenyl ring to the butenoate moiety could also be quantified through NBO analysis.

The distribution of atomic charges is a critical factor in understanding a molecule's reactivity and intermolecular interactions. While Mulliken population analysis is a common method, charges derived from NBO analysis are generally considered more robust. q-chem.com In the absence of specific data for the title compound, a qualitative assessment suggests that the oxygen atoms of the methoxy and ester groups would possess the highest negative charges, while the carbonyl carbon and the carbons attached to the oxygen atoms would be the most electropositive centers.

A hypothetical table of selected calculated bond lengths and Mulliken atomic charges for a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as determined by DFT calculations, is presented below to illustrate the type of data obtained from such studies. materialsciencejournal.orgdntb.gov.ua

Table 1: Illustrative Calculated Bond Lengths and Mulliken Atomic Charges for a Structurally Related Compound

Parameter Value
Selected Bond Lengths (Å)
C=O (carbonyl) 1.217
C-O (ester) 1.360
C=C (alkene) ~1.34-1.35
C-C (phenyl) ~1.39-1.40
Selected Mulliken Atomic Charges (a.u.)
O (carbonyl) -0.45
O (ether in ester) -0.40
C (carbonyl) +0.55
C (alpha to carbonyl) -0.20

Note: The data in this table is for illustrative purposes and is based on a structurally related but different molecule. The values are typical for similar functional groups as determined by DFT calculations.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. These simulations can provide detailed insights into the conformational flexibility, solvent effects, and binding of a molecule to a biological target.

While specific MD simulation studies focused solely on this compound are not prominent in the literature, the principles and applications of this technique have been demonstrated for various structurally similar esters and cinnamate (B1238496) derivatives. nih.gov For instance, MD simulations have been employed to investigate the stability of protein-ligand complexes, where a ligand's dynamic behavior and its interactions with the protein's active site are monitored over time.

An MD simulation of this compound, for example in a solvent like water or in complex with a protein, would typically involve the following steps:

System Setup: The initial coordinates of the molecule are placed in a simulation box, which is then filled with solvent molecules.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value. This allows the system to reach a stable, equilibrated state.

Production Run: Once equilibrated, the simulation is run for a specific period (nanoseconds to microseconds), during which the trajectories of all atoms are saved at regular intervals.

Analysis of the resulting trajectories can provide a wealth of information. For this compound, key findings from a hypothetical MD simulation could include:

Conformational Analysis: The simulation would reveal the preferred conformations of the molecule in solution. This includes the rotational freedom around the single bonds, such as the C-C bond connecting the phenyl ring to the butenoate chain and the C-O bond of the ester group.

Solvation Shell: The distribution and dynamics of solvent molecules around the solute can be analyzed to understand how the molecule interacts with its environment. The polar ester group and the methoxy group would be expected to form hydrogen bonds with protic solvents.

Interaction with Biomolecules: If simulated with a protein, MD can elucidate the key amino acid residues involved in binding, the stability of the binding pose, and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking).

The flexibility of the molecule is often quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position. Higher RMSF values indicate greater flexibility. A hypothetical RMSF plot for this compound would likely show higher fluctuations for the terminal methyl and ethyl groups, and lower fluctuations for the more rigid phenyl ring and the C=C double bond.

Table 2: Hypothetical Data from a Molecular Dynamics Simulation of this compound

Parameter Description Illustrative Finding
Root-Mean-Square Deviation (RMSD) A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. The molecule reaches a stable conformation after 2 nanoseconds of simulation time, with an average RMSD of 1.5 Å.
Root-Mean-Square Fluctuation (RMSF) Measures the deviation of each atom from its average position over the course of the simulation. The ethyl ester group and the methoxy group's methyl group show higher flexibility (RMSF > 2.0 Å) compared to the phenyl ring (RMSF < 1.0 Å).
Radial Distribution Function (g(r)) Describes how the density of surrounding atoms varies as a function of distance from a central atom. A peak in the g(r) between the carbonyl oxygen and water hydrogen atoms at ~1.8 Å would indicate strong hydrogen bonding.

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from MD simulations.

Derivatization Strategies and Synthesis of Analogues of Ethyl 3 4 Methoxyphenyl 2 Butenoate

Modification of the Ester Functionality

The ethyl ester group in the parent compound is a common target for modification to alter pharmacokinetic properties such as solubility and metabolic stability. This is typically achieved through transesterification or via hydrolysis to the corresponding carboxylic acid followed by re-esterification.

Transesterification: This method involves reacting the ethyl ester with a different alcohol (e.g., methanol (B129727), butanol) in the presence of a catalyst. For instance, the synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate (B77674) has been achieved by the transesterification of the corresponding methyl ester with n-butanol, using sodium bisulfate as a catalyst. researchgate.net A similar approach can be applied to ethyl 3-(4-methoxyphenyl)-2-butenoate, where heating the compound with an excess of another alcohol, such as methanol or tert-butanol, under acidic or basic conditions would yield the corresponding methyl or tert-butyl ester.

Hydrolysis and Re-esterification: The ester can be hydrolyzed to its corresponding carboxylic acid, 3-(4-methoxyphenyl)-2-butenoic acid, under either acidic or basic conditions. nist.govlookchem.comresearchgate.net Acid-catalyzed hydrolysis is a reversible reaction, typically requiring a large excess of water. lookchem.comresearchgate.net Conversely, base-catalyzed hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt, which is then acidified in a separate step to produce the free carboxylic acid. nist.govresearchgate.net This carboxylic acid intermediate can then be re-esterified with various alcohols using standard methods like Fischer esterification (refluxing with the alcohol in the presence of a strong acid catalyst) to generate a library of ester analogues.

A summary of these transformations is presented in the table below.

Starting MaterialReagents and ConditionsProductTransformation
This compoundMethanol, Acid or Base Catalyst, HeatMthis compoundTransesterification
This compoundn-Butanol, NaHSO₄, HeatButyl 3-(4-methoxyphenyl)-2-butenoateTransesterification researchgate.net
This compound1. NaOH(aq), Heat; 2. H₃O⁺3-(4-Methoxyphenyl)-2-butenoic acidSaponification
3-(4-Methoxyphenyl)-2-butenoic acidAlcohol (R-OH), Acid Catalyst, HeatAlkyl 3-(4-methoxyphenyl)-2-butenoateFischer Esterification

Functionalization and Diversification of the Butenoate Chain

The butenoate chain presents several opportunities for introducing new functional groups, which can significantly impact the molecule's electronic and steric properties.

The introduction of an amino group at the C-3 position transforms the β-unsaturated ester into a β-enamino ester. These compounds are valuable synthetic intermediates. The synthesis of ethyl 3-amino-3-(4-methoxyphenyl)but-2-enoate can be achieved from the corresponding β-keto ester, ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, which exists in tautomeric equilibrium with the target enol. The reaction involves treating the β-keto ester with an amine, such as p-anisidine (B42471) in the presence of an acid catalyst, or with ammonia. A related compound, ethyl 3-[(4-methoxyphenyl)amino]but-2-enoate, is commercially available, indicating the accessibility of this class of derivatives. researchgate.net

The introduction of a cyano group at the α-position (C-2) of the butenoate chain yields a cyano-substituted analogue. The synthesis of the closely related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, is well-documented and proceeds via a Knoevenagel condensation. urfu.rugoogle.com This reaction involves the condensation of 4-methoxybenzaldehyde (B44291) with ethyl cyanoacetate (B8463686) in the presence of a basic catalyst like piperidine (B6355638) or through proline catalysis. urfu.ru The resulting product is an acrylate (a derivative of propenoic acid) rather than a butenoate.

The synthesis can be summarized as follows:

Reactants: 4-Methoxybenzaldehyde and Ethyl Cyanoacetate

Catalyst: Proline or Piperidine

Product: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate google.com

Reaction Type: Knoevenagel Condensation

This transformation significantly alters the electronic properties of the double bond by introducing a strongly electron-withdrawing cyano group.

The α-carbon (C-2) of this compound is part of a vinylogous ester system. Its keto tautomer, ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, possesses an acidic proton at the α-position, flanked by two carbonyl groups. This allows for deprotonation by a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) to form a stable enolate. This enolate can then act as a nucleophile, reacting with various electrophiles, such as alkyl halides, to introduce substituents at the α-carbon. This general strategy allows for the synthesis of a wide array of α-substituted analogues.

Structural Variations on the Aryl Ring: Synthesis of Other Methoxyphenyl-Substituted Butenoates

Modifying the substitution pattern on the aryl ring is a common strategy to probe the electronic and steric requirements of biological targets. Analogues of this compound can be synthesized with the methoxy (B1213986) group at different positions (e.g., ortho- or meta-) or with additional substituents on the ring.

For example, the synthesis of ethyl 4-(2-methoxyphenyl)-pent-3-enoate has been reported. tcichemicals.com Furthermore, a patented process describes the synthesis of ethyl (E)-4-(3-chloro-4-methoxyphenyl)-4-oxo-2-butenoate, which introduces a chloro substituent on the methoxy-bearing ring. researchgate.net These syntheses often start from the appropriately substituted benzaldehyde (B42025) or ketone, following similar synthetic routes to the parent compound, such as Claisen-Schmidt or Wittig-type reactions.

CompoundKey Starting MaterialReference
Ethyl 4-(2-methoxyphenyl)-pent-3-enoate3-(2-Methoxyphenyl)-but-1-en-3-ol tcichemicals.com
Ethyl (E)-4-(3-chloro-4-methoxyphenyl)-4-oxo-2-butenoate3-Chloro-4-methoxyacetophenone researchgate.net

Synthesis of Other Related β-Keto Esters and Enamino Esters for Comparative Studies

For comparative biological and chemical studies, the synthesis of related β-keto esters and enamino esters is essential.

β-Keto Esters: The precursor to this compound is its tautomer, ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. This β-keto ester can be synthesized via a Claisen condensation between ethyl acetate (B1210297) and an ester of 4-methoxyphenylacetic acid. A related ketone, 4-(4-methoxyphenyl)but-3-en-2-one (anisalacetone), is a commercially available compound that serves as a precursor for many related structures.

Enamino Esters: As discussed in section 6.2.1, enamino esters are readily prepared from their corresponding β-keto esters. The reaction of ethyl 4-(4-methoxyphenyl)-3-oxobutanoate with various primary or secondary amines can generate a diverse library of enamino esters for comparative analysis. The synthesis of complex amino-butenoate derivatives, such as 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate, highlights the utility of these scaffolds in constructing more elaborate molecules. tcichemicals.com

Applications of Ethyl 3 4 Methoxyphenyl 2 Butenoate in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Frameworks

A comprehensive review of scientific literature does not indicate specific, documented instances of Ethyl 3-(4-methoxyphenyl)-2-butenoate being employed as a primary building block or "linker" in the synthesis of complex, porous crystalline structures like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The construction of these advanced materials is a significant area of chemical research that utilizes a wide array of tailored organic molecules to bridge metal nodes, but the application of this particular butenoate has not been reported in the available literature espublisher.comnih.govresearchgate.net.

Utility in Multi-Component Reactions for Constructing Diverse Molecular Architectures

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, allowing for the construction of complex products from three or more starting materials in a single operation nih.govbeilstein-journals.org. Prominent MCRs, including the Biginelli and Hantzsch syntheses, are cornerstones of heterocyclic chemistry, typically utilizing β-dicarbonyl compounds such as ethyl acetoacetate as a key reactant nih.govresearchgate.netscielo.br.

This compound is an α,β-unsaturated ester and does not fit the typical substrate profile for these classic MCRs. Although its conjugated system makes it a potential candidate for other types of MCRs, for example as a Michael acceptor, there are no specific documented examples of its use in named multi-component reactions for the assembly of diverse molecular architectures in the current scientific literature.

Contribution to the Development of Novel Synthetic Pathways

The true value of this compound in advanced organic synthesis lies in its role as a versatile precursor for developing novel synthetic pathways. Its inherent reactivity allows chemists to use it as a foundational element to build more intricate and functionally rich molecules.

The core chemical structure, a 3-(4-methoxyphenyl)-propenoate, is a common motif used as a starting point for creating larger, specialized compounds. For example, a closely related analog, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, is recognized as a key starting material for the synthesis of various 2-propenoylamides and other propenoate derivatives researchgate.net. This highlights the utility of the 3-(4-methoxyphenyl)propenoate skeleton as a reliable scaffold in synthetic chemistry.

The reactivity of this compound is centered on its α,β-unsaturated ester system, which provides multiple avenues for chemical transformation. This makes it a valuable substrate for developing new synthetic methods and accessing novel compounds. For instance, the general utility of butenoate esters is seen in their application in alkylation reactions to construct more complex carbon frameworks acs.org. The unique combination of reactive sites in this compound allows for several key reaction types that form the basis of new synthetic pathways.

Key Synthetic Transformations:

Reaction Type Description Resulting Structure
Conjugate Addition The electron-deficient double bond readily accepts a wide range of nucleophiles (e.g., organometallics, enolates, amines). Introduction of new functional groups at the 3-position, leading to complex saturated esters.
Cycloaddition The double bond can act as a dienophile in reactions like the Diels-Alder reaction. Formation of complex cyclic and polycyclic frameworks, which are core structures in many natural products.

| Reduction/Oxidation | The double bond and the ester group can be selectively reduced or otherwise modified through oxidation. | Access to a diverse array of related compounds, including saturated esters, alcohols, and aldehydes. |

The adaptability of this compound as a substrate in these fundamental reactions underscores its contribution to the expansion of synthetic organic chemistry, enabling the creation of new strategies for assembling complex molecular targets.

Precursor for the Synthesis of Specialty Chemicals in Non-Medical Applications

While specific industrial uses of this compound are not widely documented, its molecular structure suggests potential applications as a precursor for specialty chemicals in several non-medical fields, drawing comparisons with structurally similar compounds.

A significant potential application is in the flavor and fragrance industry . Simpler α,β-unsaturated esters are well-known for their aromatic properties. For example, ethyl crotonate (ethyl 2-butenoate) is a flavoring agent with fruity, rum-like notes thegoodscentscompany.com. The addition of the 4-methoxyphenyl (B3050149) group to the butenoate structure would be expected to impart a distinct and more complex aromatic profile, likely with sweet, anisic, or floral notes. This makes this compound a promising candidate for development as a novel fragrance or flavor ingredient.

Another area of potential is in polymer science . The reactive double bond in the butenoate structure could allow it to function as a monomer or co-monomer in polymerization processes. Incorporating the 4-methoxyphenyl side group into a polymer chain could bestow unique properties on the resulting material, such as a modified refractive index, enhanced thermal stability, or specific surface characteristics. The creation of functional polymers for advanced coatings, adhesives, and optical materials often relies on monomers with such unique aromatic functionalities mdpi.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-methoxyphenyl)-2-butenoate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The Horner-Wadsworth-Emmons reaction or Knoevenagel condensation are viable routes for synthesizing α,β-unsaturated esters like this compound. Key parameters include solvent polarity (e.g., THF or DMF), temperature control (60–80°C), and catalysts (e.g., piperidine for Knoevenagel). Optimization can be monitored via thin-layer chromatography (TLC) to track intermediate formation. For example, analogous reactions involving ethyl cinnamate derivatives achieved >80% yield under reflux conditions with anhydrous solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • 1H NMR : A trans-coupled doublet (J ≈ 16 Hz) at δ 6.3–7.5 ppm for the α,β-unsaturated protons. The methoxy group appears as a singlet at δ ~3.8 ppm.
  • 13C NMR : Ester carbonyl at δ ~167 ppm and α,β-unsaturated carbons at δ ~120–145 ppm.
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and conjugated C=C stretch at ~1630 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 206 (calculated for C₁₂H₁₄O₃) with fragmentation patterns consistent with ester cleavage .

Q. What are the common impurities or byproducts encountered during synthesis, and how can they be identified and mitigated?

  • Methodological Answer : Common impurities include unreacted 4-methoxyphenyl precursors or Z-isomers of the product. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) can resolve these. Recrystallization from ethanol or hexane/ethyl acetate mixtures improves purity. Impurities like 3-(4-methoxyphenyl)propionic acid derivatives may form under acidic conditions and require pH control during workup .

Advanced Research Questions

Q. How does the stereochemistry (E/Z isomerism) of this compound influence its reactivity in asymmetric synthesis?

  • Methodological Answer : The E-isomer typically exhibits higher electrophilicity at the β-carbon due to conjugation with the ester group, making it more reactive in Michael additions. Chiral catalysts like Jacobsen’s Co-salen complexes or organocatalysts (e.g., proline derivatives) can induce enantioselectivity in cyclopropanation or Diels-Alder reactions. For example, (E)-isomers of similar α,β-unsaturated esters achieved >90% enantiomeric excess (ee) in asymmetric hydrogenations .

Q. What strategies can resolve discrepancies in reported bioactivity data for derivatives of this compound?

  • Methodological Answer :

  • Reproducibility : Standardize assay conditions (e.g., cell lines, solvent controls). For example, SKF-96365 (a TRPC inhibitor with a 4-methoxyphenyl group) showed variable IC₅₀ values across studies due to differences in calcium flux assays .
  • Purity Validation : Use quantitative NMR (qNMR) or HPLC-MS to confirm compound integrity.
  • Meta-Analysis : Cross-reference datasets from PubChem or NIST to identify outliers .

Q. In computational modeling, what molecular descriptors correlate with the physicochemical properties of this compound?

  • Methodological Answer :

  • LogP : Calculated ~2.5 (indicating moderate lipophilicity), critical for membrane permeability studies.
  • Dipole Moment : ~4.5 D, influencing solubility in polar solvents.
  • HOMO-LUMO Gap : ~5 eV, predictive of redox stability in catalytic applications.
    Tools like Gaussian (DFT/B3LYP/6-311+G(d,p)) or COSMO-RS can model these properties. Experimental validation via octanol-water partition coefficients is recommended .

Q. What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : The electron-donating methoxy group activates the phenyl ring for ortho/para electrophilic attack. In Diels-Alder reactions, the α,β-unsaturated ester acts as a dienophile, with regioselectivity governed by frontier molecular orbital (FMO) interactions. Computational studies (e.g., NBO analysis) show enhanced electron density at the β-carbon, favoring [4+2] cycloaddition at this position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.